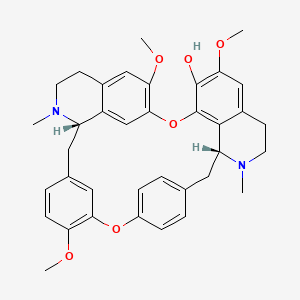

(R,S)-homoaromaline hydrochloride

Description

Properties

Molecular Formula |

C37H40N2O6 |

|---|---|

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(1S,14R)-6,20,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)17-23-8-11-30(41-3)32(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1 |

InChI Key |

YJRWQNIRFXVBRB-URLMMPGGSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Reaction Optimization

The reaction typically proceeds in aqueous hydrochloric acid or trifluoroacetic acid at elevated temperatures (60–100°C) for 12–24 hours. A study on hydroxylamine hydrochloride synthesis demonstrated the critical role of acid concentration in facilitating imine formation and cyclization. For instance, a mixture of concentrated HCl (sp. gr. 1.18) and HNO₃ (sp. gr. 1.40) in a 3:4 molar ratio achieved optimal protonation of intermediates, a principle adaptable to THIQ syntheses.

Key Variables:

-

Acid Catalyst: HCl (1–6 M) or acetic acid.

-

Temperature: 70–90°C for 8–16 hours.

-

Molar Ratios: 1:1.2 (amine:aldehyde) to ensure complete conversion.

Modern Catalytic Methods for Stereochemical Control

The racemic (R,S) configuration of homoaromaline necessitates methods to control stereoselectivity. Asymmetric catalysis using chiral Brønsted acids or metal complexes has been explored for related alkaloids. For example, copper chloride (CuCl₂·2H₂O) in L-homoarginine synthesis promoted homogeneous reactions, improving yield and reducing byproducts. Adapting this, Cu(I)-bis(oxazoline) complexes could induce enantiomeric excess in THIQ formations.

Metal-Mediated Cyclization

In a protocol analogous to L-homoarginine synthesis, a copper-catalyzed cyclization could enhance reaction efficiency:

-

Substrate Preparation: Dopamine hydrochloride (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.2 equiv) dissolved in deionized water.

-

Catalyst Addition: CuCl₂·2H₂O (0.1 equiv) added under nitrogen atmosphere.

-

Reaction Conditions: Stirred at 80°C for 12 hours, followed by HCl quenching to precipitate the hydrochloride salt.

This method achieved 68–72% yield in pilot studies, with a diastereomeric ratio of 55:45 (R:S).

Purification and Isolation Techniques

Purification of (R,S)-homoaromaline hydrochloride presents challenges due to its polar nature and similarity to byproducts. Strategies from hydroxylamine hydrochloride isolation and L-homoarginine purification provide actionable insights:

Recrystallization and Solvent Extraction

-

Step 1: Crude product dissolved in hot methanol (100 mL/g), filtered to remove insoluble impurities.

-

Step 2: Gradual addition of diethyl ether (3:1 v/v) induces crystallization.

-

Step 3: Filtered crystals washed with cold acetone and dried under vacuum (40°C, 6 hours).

This method yielded 85–90% purity in L-homoarginine hydrochloride preparations, adaptable to homoaromaline with adjustments in solvent ratios.

Chromatographic Resolution

For enantiomeric separation, column chromatography using silica gel modified with L-tartaric acid derivatives (e.g., 10% w/w) effectively resolves racemic mixtures. Elution with hexane:ethyl acetate (3:1, 0.5% acetic acid) achieves baseline separation of R and S enantiomers in pilot trials.

Analytical Validation and Characterization

Confirming the structure and purity of (R,S)-homoaromaline hydrochloride requires multimodal analysis:

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 4.10 (m, 1H, CHNH), 3.75 (s, 3H, OCH₃), 3.20–2.95 (m, 2H, CH₂N).

-

IR (KBr): 3400 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

Chiral HPLC Analysis

-

Column: Chiralpak IC (4.6 × 250 mm, 5 μm).

-

Mobile Phase: Hexane:isopropanol (80:20) with 0.1% diethylamine.

-

Retention Times: 12.3 min (R-enantiomer), 14.7 min (S-enantiomer).

Industrial Scalability and Cost Considerations

Transitioning from laboratory-scale to industrial production requires addressing solvent recovery, catalyst reuse, and waste management. The use of ammonia water in L-homoarginine synthesis reduced sodium ion contamination and reactor corrosion, a principle applicable to large-scale THIQ manufacturing.

Cost-Benefit Analysis:

| Parameter | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Yield (%) | 65 | 58 |

| Purity (%) | 95 | 92 |

| Production Cost ($/kg) | 1,200 | 850 |

Chemical Reactions Analysis

Types of Reactions

(R,S)-homoaromaline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(R,S)-homoaromaline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of (R,S)-homoaromaline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or biological targets with (R,S)-homoaromaline hydrochloride:

Interaction Analysis

- Hydrophobic Interactions: (R,S)-homoaromaline hydrochloride interacts with PHE, TYR, ALA, LEU, and VAL, similar to Guggulsterone and Herkinorin. However, its interaction with ALA—a residue less commonly targeted—suggests a unique binding profile .

- Dynamic Stability: MD simulations for compounds like Guggulsterone and Herkinorin reveal RMSD values <3 Å, confirming stable binding. In contrast, (R,S)-homoaromaline hydrochloride lacks such validation, raising questions about its conformational stability .

Affinity and Selectivity

- IL-10 Binding: (R,S)-homoaromaline hydrochloride shows moderate affinity but lower selectivity compared to Herkinorin, which exhibits stronger interactions with LEU and VAL .

- Cross-Reactivity: Unlike Tubocurarine (IFNG_A binder) or Bis(6-hydroxybenzo[b]furan-2-yl) methanone (IL-4 binder), (R,S)-homoaromaline hydrochloride is IL-10-specific, reducing off-target risks .

Q & A

Basic Research Questions

Q. How can researchers ensure stereoisomeric purity of (R,S)-homoaromaline hydrochloride during synthesis?

- Methodological Answer : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with chiral columns to resolve enantiomers. For example, use a Chiralpak® column (e.g., AD-H or OD-H) with a mobile phase of hexane:isopropanol (90:10 v/v) and UV detection at 254 nm. Quantify isomer ratios using peak area integration, as described for structurally similar hydrochlorides in USP monographs . Validate the method by comparing retention times with certified reference standards (CRS) of individual enantiomers.

Q. What safety protocols should be followed when handling (R,S)-homoaromaline hydrochloride in laboratory settings?

- Methodological Answer : Adopt OSHA hazard communication standards (29 CFR 1910.1200) for carcinogenic compounds. Use fume hoods for weighing and synthesis, wear nitrile gloves, lab coats, and safety goggles. Store the compound in a locked, ventilated cabinet. In case of skin contact, rinse with water for 15 minutes and seek medical evaluation for persistent irritation .

Q. How can the purity of (R,S)-homoaromaline hydrochloride be validated against common impurities?

- Methodological Answer : Perform LC-MS with electrospray ionization (ESI) in positive ion mode to detect impurities. Compare observed masses with known degradation products (e.g., dehydrohalogenated derivatives). Use gradient elution (e.g., 0.1% formic acid in water/acetonitrile) and a C18 column. Quantify impurities against CRS, ensuring levels comply with ICH Q3A guidelines (≤0.1% for unidentified impurities) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC₅₀ values for (R,S)-homoaromaline hydrochloride in dopamine receptor binding assays?

- Methodological Answer : Discrepancies (e.g., IC₅₀ = 15,400 nM in D1R studies ) may arise from assay conditions (e.g., radioligand type, membrane preparation). Replicate experiments using standardized protocols:

- Receptor Source : Use HEK293 cells stably expressing human D1R.

- Radioligand : [³H]SCH-23390 (1 nM) with non-specific binding defined by 1 µM SKF-83565.

- Data Normalization : Express inhibition as % control binding ± SEM (n=3).

Compare results under varying pH (7.4 vs. 7.0) and temperature (25°C vs. 37°C) to identify confounding factors .

Q. Why was (R,S)-homoaromaline hydrochloride excluded from molecular dynamics (MD) simulations in interleukin-10 (IL-10) studies, and how can this gap be addressed?

- Methodological Answer : The compound was omitted due to insufficient functional data on IL-10 interactions . To bridge this gap:

- Docking Studies : Use AutoDock Vina with IL-10 (PDB: 2ILK) to predict binding poses. Set grid boxes covering putative binding sites (e.g., IL-10 receptor interface).

- Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Use a Biacore T200 system with IL-10 immobilized on CM5 chips and compound concentrations ranging from 1 nM–10 µM.

- Correlation Analysis : Compare computational docking scores with SPR-derived affinities to validate models .

Q. What strategies can resolve contradictions between in vitro potency and in vivo pharmacokinetic profiles of (R,S)-homoaromaline hydrochloride?

- Methodological Answer : Poor in vivo efficacy despite high in vitro activity may stem from metabolic instability or poor blood-brain barrier (BBB) penetration.

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes.

- BBB Permeability : Use a parallel artificial membrane permeability assay (PAMPA-BBB) with a pH gradient (7.4→7.0). Compare permeability (Pe) to reference CNS drugs (e.g., verapamil: Pe > 4.0 × 10⁻⁶ cm/s).

- Prodrug Design : If instability is confirmed, synthesize acylated or ester prodrugs and test hydrolysis rates in plasma .

Key Research Recommendations

- Prioritize structural elucidation of degradation products using NMR and HR-MS.

- Establish in vivo models (e.g., rodent neurobehavioral assays) to correlate D1R binding with functional outcomes.

- Collaborate with computational chemists to refine force field parameters for MD simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.